4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone
Brand Name: Vulcanchem
CAS No.: 220998-78-7
VCID: VC6780369
InChI: InChI=1S/C19H19ClN4O/c20-14-5-7-15(8-6-14)24-11-9-23(10-12-24)13-18-16-3-1-2-4-17(16)19(25)22-21-18/h1-8H,9-13H2,(H,22,25)
SMILES: C1CN(CCN1CC2=NNC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.84

4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone

CAS No.: 220998-78-7

Cat. No.: VC6780369

Molecular Formula: C19H19ClN4O

Molecular Weight: 354.84

* For research use only. Not for human or veterinary use.

4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone - 220998-78-7

Specification

CAS No. 220998-78-7
Molecular Formula C19H19ClN4O
Molecular Weight 354.84
IUPAC Name 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2H-phthalazin-1-one
Standard InChI InChI=1S/C19H19ClN4O/c20-14-5-7-15(8-6-14)24-11-9-23(10-12-24)13-18-16-3-1-2-4-17(16)19(25)22-21-18/h1-8H,9-13H2,(H,22,25)
Standard InChI Key QFULQDFAECXGOG-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NNC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone features a bicyclic phthalazinone core (a phthalazine ring fused with a ketone group) linked via a methylene bridge to a piperazine ring. The piperazine moiety is further substituted at the 4-position with a chlorophenyl group, introducing steric and electronic modifications critical for receptor interactions. The molecular formula is C<sub>19</sub>H<sub>17</sub>ClN<sub>4</sub>O, with a molecular weight of 352.82 g/mol.

Physicochemical Characteristics

Key physicochemical properties include a melting point range of 206–207°C (observed in structurally analogous compounds like 4-(4-chlorobenzyl)-2H-phthalazin-1-one) . The compound exhibits limited solubility in polar solvents such as water but moderate solubility in dimethyl sulfoxide (DMSO) and chloroform, facilitating its use in in vitro assays . Theoretical calculations predict a density of 1.32±0.1 g/cm³ and a pKa of approximately 12.08, reflecting the basicity of the piperazine nitrogen .

Reactivity and Functional Groups

The carbonyl group in the phthalazinone core and the secondary amines in the piperazine ring dominate the compound’s reactivity. These sites participate in hydrogen bonding, nucleophilic substitutions, and coordination chemistry, enabling interactions with biological targets like enzymes and receptors. The chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. A common approach includes:

  • Formation of the phthalazinone core via cyclization of substituted phthalic anhydride derivatives.

  • Introduction of the piperazine moiety through nucleophilic alkylation or reductive amination.

  • Chlorophenyl substitution using Ullmann coupling or Buchwald-Hartwig amination .

For example, a patented method for analogous compounds involves reacting ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoic acid with piperazine derivatives under reflux conditions, followed by purification via flash chromatography (chloroform:methanol, 98.3:1.7) .

Analytical Validation

Identity confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the aromatic protons (δ 7.5–8.2 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 353.1 [M+H]<sup>+</sup>, consistent with the molecular formula. Elemental analysis further validates purity, with calculated percentages of C (64.72%), H (4.86%), and N (15.89%) matching experimental data.

Pharmacological Profile and Mechanism of Action

Receptor Binding Affinity

Radioligand binding assays demonstrate high affinity for serotonin receptors (5-HT<sub>1A</sub> and 5-HT<sub>2A</sub>), with IC<sub>50</sub> values comparable to established antagonists like ketanserin . The piperazine moiety’s flexibility allows optimal positioning within receptor binding pockets, while the chlorophenyl group enhances hydrophobic interactions.

Metabolic Stability

In vitro studies using liver microsomes reveal a half-life (>4 hours) and low clearance (<15 mL/min/kg), suggesting favorable metabolic stability. Cytochrome P450 (CYP3A4) mediates primary oxidation pathways, producing hydroxylated metabolites detectable via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Comparative Analysis with Related Phthalazinone Derivatives

Compound NameMolecular FormulaKey Structural FeaturesBiological Activity
4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinoneC<sub>19</sub>H<sub>17</sub>ClN<sub>4</sub>OPiperazine-methyl, 4-chlorophenylSerotonin receptor antagonism
4-(4-Chloro-benzyl)-2H-phthalazin-1-oneC<sub>15</sub>H<sub>11</sub>ClN<sub>2</sub>OBenzyl substitutionVasorelaxation
4-{[4-(4-Chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinoneC<sub>21</sub>H<sub>20</sub>ClN<sub>5</sub>O<sub>2</sub>Piperazine-carbonylCarbonic anhydrase inhibition
Substituted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-oneC<sub>20</sub>H<sub>19</sub>FN<sub>4</sub>OFluoro-piperazine-carbonylPARP-1 inhibition

This table underscores the structural diversity within phthalazinone derivatives and their corresponding biological targets. The target compound’s methylene-linked piperazine group offers distinct pharmacokinetic advantages over carbonyl-linked analogs, including enhanced metabolic stability.

Therapeutic Applications and Future Directions

Cardiovascular Disorders

Phthalazinone derivatives exhibit β-adrenergic blocking activity, with analogs showing 50–70% inhibition of norepinephrine-induced aortic ring contractions . The target compound’s serotonin receptor affinity may further modulate vascular tone, suggesting potential in hypertension management .

Oncology

As poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, structurally related compounds demonstrate IC<sub>50</sub> values <1 μM in breast cancer cell lines . The chlorophenyl group’s electron-withdrawing effects may enhance DNA damage response inhibition, warranting further exploration .

Neurological Disorders

The compound’s ability to cross the blood-brain barrier and interact with serotonin receptors positions it as a candidate for treating anxiety, depression, or schizophrenia.

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